1,3-Dimethyl-1,4-diazepane dihydrochloride
Description
1,3-Dimethyl-1,4-diazepane dihydrochloride (CAS No. 1255718-37-6) is a bicyclic amine compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . Its structure consists of a seven-membered diazepane ring substituted with two methyl groups at positions 1 and 3, and two hydrochloride counterions. The compound exhibits moderate hydrogen-bonding capacity, with 3 hydrogen bond donors and 2 hydrogen bond acceptors, and a topological polar surface area of 15.3 Ų . It is primarily used in pharmaceutical research as a precursor for synthesizing bioactive molecules or as a ligand in coordination chemistry.
Properties
IUPAC Name |
1,3-dimethyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISCTBDKOFWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,4-diazepane dihydrochloride typically involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1,3-Dimethyl-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,3-dimethyl-1,4-diazepane dihydrochloride with structurally analogous diazepane derivatives:
Key Findings:
Fluorination in 6,6-difluoro-1,4-diazepane dihydrochloride introduces strong electron-withdrawing effects, which could stabilize intermediates in catalytic processes .
Solubility and Bioavailability :
- The ester derivative (ethyl 1,4-diazepan-1-ylacetate dihydrochloride ) demonstrates improved solubility in polar solvents like DMSO or acetonitrile due to its ester moiety .
- The acetylated variant (1-acetyl-1,4-diazepane dihydrochloride hydrate ) shows reduced aqueous solubility compared to the parent compound, likely due to decreased polarity .
Safety and Handling: 1-Ethyl-3-methyl-1,4-diazepane dihydrochloride carries hazard warnings for acute toxicity (H302) and skin irritation (H315), similar to other diazepane hydrochlorides .
Commercial Availability :
- Most analogs, including the parent compound, are discontinued or available only in small quantities for research (e.g., 100 mg to 1 g) .
Biological Activity
1,3-Dimethyl-1,4-diazepane dihydrochloride, a bicyclic compound characterized by a seven-membered diazepane ring, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.13 g/mol. The presence of two methyl groups at the 1 and 3 positions of the diazepane ring contributes to its unique properties compared to other diazepane derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can lead to diverse pharmacological effects, making it a candidate for further investigation in drug development.
Key Mechanisms Include:
- Receptor Modulation: The compound may influence receptor activity by altering conformational states or competing with endogenous ligands.
- Enzyme Interaction: It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may display significant antitumor effects. For instance, related compounds have shown higher toxicity against cancer cell lines than standard chemotherapeutic agents .
- Neuropharmacological Effects: The compound's structural similarity to known psychoactive substances suggests potential applications in neurology and psychiatry.
- Antimicrobial Properties: There is ongoing research into its efficacy against various bacterial strains, particularly concerning its role as an efflux pump inhibitor.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
